Cyclohepta[f]indene
Description
Cyclohepta[f]indene is a polycyclic aromatic hydrocarbon characterized by a seven-membered ring fused to an indene moiety (a bicyclic system of benzene and cyclopentene). Its derivatives are critical in medicinal chemistry and natural product synthesis. For instance, 1,4,7,10a-tetraaza-cyclohepta[f]indene analogues have been developed as potent and selective 5-HT2C receptor agonists for treating metabolic disorders . The compound’s structural complexity allows for diverse functionalization, enabling tailored interactions with biological targets.
Structure
2D Structure
Properties
CAS No. |
270-19-9 |
|---|---|
Molecular Formula |
C14H10 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
cyclohepta[f]indene |
InChI |
InChI=1S/C14H10/c1-2-5-11-9-13-7-4-8-14(13)10-12(11)6-3-1/h1-10H |
InChI Key |
ANKFFAQPLQMBKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C=CC=C3C=C2C=C1 |
Origin of Product |
United States |
Preparation Methods
Cycloaddition Strategies for Seven-Membered Ring Formation
The construction of cyclohepta[f]indene’s seven-membered ring often relies on cycloaddition reactions, which offer atom-economical routes to fused polycyclic systems. Among these, gold(I)-catalyzed (3+2) cycloadditions have emerged as a cornerstone methodology.
Gold(I)-Catalyzed Formal (3+2) Cycloadditions
Gold(I) complexes, such as [(JohnPhos)Au(MeCN)]SbF₆, facilitate the retro-Buchner reaction of 7-substituted 1,3,5-cycloheptatrienes, generating reactive aryl or styryl gold carbenes. These intermediates undergo formal (3+2) cycloadditions with terminal allenes to yield indene derivatives, including this compound analogs. For example, the reaction of 1,3,5-cycloheptatriene with 1,1-disubstituted allenes produces spiroindenes in 41–72% yields (Table 1). The choice of ligand significantly impacts efficiency: phosphine-based catalysts (e.g., JohnPhos) outperform N-heterocyclic carbene (NHC) complexes, which exhibit reduced reactivity due to steric hindrance.
Table 1: Gold(I)-Catalyzed Cycloaddition Yields with Varied Substrates
| Substrate Type | Catalyst | Yield (%) |
|---|---|---|
| Aryl cycloheptatriene | [(JohnPhos)Au]⁺ | 66–74 |
| Styryl cycloheptatriene | [(DtBPF)Au]⁺ | 50–52 |
| Naphthyl derivatives | [(IPr)Au]⁺ | 57–61 |
Friedel-Crafts Alkylation in Fused-Ring Synthesis
Intramolecular Friedel-Crafts (FC) alkylations provide a robust framework for constructing the indene moiety of this compound. This method leverages electrophilic aromatic substitution to form carbon-carbon bonds between pre-functionalized precursors.
Boron Trifluoride-Mediated Cyclizations
Boron trifluoride diethyl etherate (BF₃·Et₂O) catalyzes the FC alkylation of benzoxy intermediates, enabling the formation of fused rings under mild conditions. For instance, treatment of monobenzoxy-substituted precursors with BF₃·Et₂O in dichloromethane at ambient temperature induces cyclization, yielding tetracyclic products in >60% efficiency. This approach is particularly advantageous for synthesizing sterically congested systems, as demonstrated in the total synthesis of natural products like (−)-α-conidendrin.
Solvent and Temperature Effects
Reaction outcomes are highly sensitive to solvent polarity and temperature. Polar aprotic solvents (e.g., 1,2-dichloroethane) enhance carbocation stability, while elevated temperatures (100–120°C) accelerate cyclization kinetics. However, excessive heating promotes side reactions, necessitating careful optimization.
Comparative Analysis of Catalytic Systems
The selection of catalysts profoundly influences the regioselectivity and yield of this compound derivatives. A comparative evaluation of gold(I), Lewis acid, and Brønsted acid catalysts reveals distinct advantages and limitations.
Gold(I) vs. Lewis Acid Catalysts
Gold(I) catalysts excel in mediating cycloadditions with allenes, offering superior functional group tolerance compared to traditional Lewis acids like AlCl₃. For example, gold-mediated reactions achieve 66–74% yields for indene formation, whereas AlCl₃-based methods seldom exceed 50% due to side reactions. However, gold complexes are less effective in FC alkylations, where BF₃·Et₂O remains the catalyst of choice.
Ligand Effects in Gold Catalysis
Phosphine ligands with bulky substituents (e.g., JohnPhos) enhance catalytic activity by stabilizing reactive intermediates. In contrast, NHC ligands (e.g., IPr) reduce yields by impeding allene coordination (Table 2).
Table 2: Ligand Impact on Gold(I)-Catalyzed Cycloadditions
| Ligand Type | Yield (%) |
|---|---|
| JohnPhos (phosphine) | 74 |
| DtBPF (phosphine) | 52 |
| IPr (NHC) | 57 |
Chemical Reactions Analysis
Reactivity and Chemical Transformations
Cyclohepta[f]indene exhibits distinct reactivity due to its aromatic and conjugated π-system.
2.1 Polymerization and Stability
Indene (a component of this compound) readily polymerizes under acidic conditions, a property shared by its fused derivatives. Thermal stability studies of related compounds (e.g., cyclohepta[b]furan-2-ones) show decomposition at temperatures exceeding 443 °C, suggesting this compound may exhibit similar resistance to thermal degradation .
2.2 Oxidation and Functionalization
Oxidation of indene derivatives with strong oxidizing agents (e.g., acid dichromate) yields carboxylic acids, such as homophthalic acid. This reactivity implies that this compound could undergo analogous functionalization to introduce oxygen-containing groups .
2.3 Biradical Character and Stability
Some polycyclic systems containing indene motifs exhibit biradicaloid electronic structures. For example, cycloheptatriene-bis-annelated indenofluorene derivatives display moderate singlet biradical character ( y ≈ 0.49), stabilized by delocalization across fused rings. While not directly studied for this compound, this suggests potential biradical reactivity in related systems .
Data Tables
Table 1: Key Reaction Types Involving this compound Derivatives
Table 2: Thermal Stability of Related Compounds
| Compound | TGA Weight Loss Threshold | DSC Behavior | Source |
|---|---|---|---|
| Cyclohepta[b]furan-2-one | 443 °C (5% weight loss) | Melted at 234 °C; insoluble residue |
Scientific Research Applications
Cyclohepta[f]indene is a polycyclic aromatic hydrocarbon featuring a seven-membered ring structure fused with an indene moiety. Classified as a fused ring compound, it is notable in chemical and biological contexts due to its distinct carbon atom arrangement that contributes to its stability and reactivity. This compound is part of a broader class known for intriguing properties and potential in materials science and organic chemistry.
Derivatives and Related Compounds
Several compounds share structural similarities with this compound, each with unique characteristics:
- Cyclopentadiene Known for its reactivity in Diels-Alder reactions.
- Azulene Exhibits unique color properties and is used in dyes.
- Indole Important in biological systems and a precursor to tryptophan.
- Cyclohepta[b]indole Displays diverse biological activities.
This compound's uniqueness lies in its specific fusion pattern and the presence of both aromatic and aliphatic characteristics, distinguishing it from these similar compounds. Its potential applications in material science and organic synthesis further highlight its importance within this class of compounds.
Research and Synthesis
- A study developed a chemical structure of cycloheptatriene-bis-annelated indenofluorene, possessing both BDA and indenofluorene frameworks in a fused fashion . Physical measurements, X-ray analyses, and theoretical calculations indicated antiaromaticity in the BDA framework . The study provides insight into the antiaromatic nature of the heptafulvene-based BDA framework using the conjugated polycyclic hydrocarbon possessing both seven-membered and five-membered rings .
- A concise total synthesis of the tricyclic terpene cyanthiwigin U was achieved in 12 steps with a 17% overall yield . The key step was a two-directional tandem metathesis reaction that forms the cyclohepta[e]indene core from a readily available bicyclo[2.2.2]octene .
Mechanism of Action
The mechanism of action of cyclohepta[f]indene and its derivatives involves interactions with various molecular targets and pathways. For instance, some derivatives inhibit protein kinase C and tyrosine kinase, leading to cytotoxic effects against cancer cells . The compound’s aromatic structure allows it to interact with DNA and proteins, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Comparative Data Table
Research Implications and Challenges
- Synthetic Complexity : this compound derivatives require precise control over nitrogen substitution to maintain receptor selectivity, whereas cyclohepta[b]indoles prioritize stereochemical fidelity .
- Biological vs. Material Utility : The structural flexibility of indene-based systems enables dual applications in drug discovery (e.g., 5-HT2C agonists) and advanced materials (e.g., polycarbonates) .
- Unresolved Issues: Minor byproducts in indene dimerization (e.g., 2-(2’,3’-dihydro-1’H-inden-1’-yl)-1H-indene) highlight challenges in reaction specificity .
Q & A
Q. What are the standard synthetic methodologies for Cyclohepta[f]indene derivatives?
this compound derivatives are synthesized via multi-step routes, often involving:
- Bromination of precursor molecules (e.g., acetophenones or ethanone derivatives) to introduce reactive sites .
- Condensation reactions with heterocyclic amines (e.g., 2-aminopyrimidine) to form fused ring systems .
- Coupling reactions (e.g., Sonogashira or Suzuki-Miyaura) to append functional groups or aryl/alkylethynes . Key challenges include regioselectivity control and purification of stereoisomers. X-ray crystallography and NMR are critical for structural validation .
Q. How is this compound characterized structurally and electronically?
- X-ray crystallography confirms fused-ring planarity and substituent orientation (e.g., cis/trans configurations in polycarbonate derivatives) .
- NMR spectroscopy (¹H/¹³C) identifies proton environments and coupling patterns, particularly in sp³/sp² hybridized carbons .
- DFT calculations model electron density distributions to predict reactivity, such as nucleophilic attack sites in polymerization .
Advanced Research Questions
Q. How do this compound derivatives act as selective 5-HT2C receptor agonists?
Structural modifications (e.g., methylation, aryl substitutions) enhance receptor binding:
- Tetraaza-cyclohepta[f]indene analogues exhibit high 5-HT2C affinity due to hydrogen bonding with Ser3.36 and π-π stacking with Phe6.51 .
- Molecular dynamics (MD) simulations reveal conformational flexibility in the 1,4,7,10a-tetraaza scaffold, enabling selective interactions over 5-HT2A/2B receptors . Example data:
| Derivative | 5-HT2C EC₅₀ (nM) | Selectivity (2C/2A) |
|---|---|---|
| Compound A | 2.1 | >1000 |
| Compound B | 5.8 | 850 |
| Source: Tye et al. (2011) . |
Q. What catalytic systems optimize this compound polymerization with CO₂?
- SalenCo(III)/onium salt catalysts enable stereocontrolled copolymerization of indene oxide and CO₂, yielding poly(indene carbonate) with high Tg (up to 134°C) .
- Low-temperature conditions (0°C) suppress cyclic carbonate byproducts, achieving >90% copolymer selectivity . Key parameters:
| Catalyst | Temp (°C) | Mn (Da) | PDI | Tg (°C) |
|---|---|---|---|---|
| SalenCo/PPNCl | 0 | 7100 | 1.28 | 134 |
| SalenCo/TBAB | 25 | 5200 | 1.35 | 121 |
Q. How do computational methods guide this compound-based drug design?
- Docking studies (e.g., Glide SP) prioritize derivatives with complementary steric/electronic profiles for 5-HT2C receptors .
- Free-energy perturbation (FEP) quantifies substituent effects on binding affinity, reducing synthetic trial-and-error .
- LowModeMD conformational sampling predicts bioactive macrocycle conformers, aiding scaffold optimization .
Methodological Challenges
Q. How to resolve contradictions in this compound reactivity across studies?
Discrepancies in reaction yields or regioselectivity often arise from:
- Catalyst purity : Trace moisture in Lewis acids (e.g., FeBr₃) can deactivate reactive intermediates .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize charged transition states in condensation steps .
- Reproducibility : Strict adherence to anhydrous conditions and inert atmospheres is critical .
Q. What strategies improve the stereochemical purity of spiro[indene-1,4′-quinoline] derivatives?
- FeBr₃-catalyzed Nazarov cyclization achieves >95% diastereoselectivity via chair-like transition states .
- Chiral HPLC separation resolves enantiomers post-synthesis, validated by circular dichroism (CD) .
Emerging Research Directions
Q. Can this compound-based polymers replace petroleum-derived plastics?
Poly(indene carbonate) demonstrates superior thermal stability (decomposition >249°C) and rigidity, but challenges remain:
- Molecular weight limitations (Mn <10,000 Da) hinder mechanical strength .
- Block copolymerization with flexible epoxides (e.g., propylene oxide) is under investigation to balance toughness and processability .
Q. How do environmental factors influence this compound stability?
- Hydroxycyclopentadienyl (HO-CPD) radicals generated during pyrolysis recombine to form hydroxyl-indene, detected via GC-MS .
- Photodegradation studies using UV-Vis spectroscopy track π-π* transitions, revealing half-lives <24 hrs under UV-C exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
